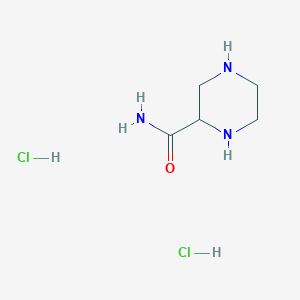

Piperazine-2-carboxamide dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCNBEJAVIPVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperazine 2 Carboxamide Dihydrochloride and Its Derivatives

Established Synthetic Routes to the Core Piperazine-2-carboxamide (B1304950) Scaffold

The construction of the piperazine-2-carboxamide core has been approached through various synthetic strategies, ranging from classical multi-step solution-phase chemistry to modern solid-phase and flow-chemistry techniques.

Conventional methods for the synthesis of the piperazine-2-carboxamide scaffold often involve the cyclization of acyclic precursors. One common approach involves the use of ethylenediamine (B42938) or its derivatives as a key building block. For instance, a one-pot, four-component Ugi condensation has been described for the efficient and versatile synthesis of piperazine-2-carboxamides. This reaction brings together an N-alkylethylenediamine, chloroacetaldehyde, an isonitrile, and a carboxylic acid to rapidly assemble the desired scaffold acs.org.

Another notable conventional method is the reduction of a pyrazine-2-carboxamide precursor. A machine-assisted, multi-step flow preparation has been developed, which involves the hydration of a nitrile to an amide, followed by the hydrogenation of the pyrazine (B50134) ring to a piperazine (B1678402) ring. This two-step process utilizes heterogeneous catalysts and offers a continuous-flow approach to the synthesis of piperazine-2-carboxamide nih.gov.

Solid-phase synthesis has also been extensively employed to generate libraries of piperazine-2-carboxamide derivatives for high-throughput screening. These methods often start with a protected piperazine-2-carboxylic acid scaffold attached to a solid support, followed by sequential deprotection and coupling reactions to introduce diversity at the N1 and N4 positions, as well as at the carboxamide moiety nih.gov.

General strategies for the formation of the piperazine ring, which can be adapted for the synthesis of the piperazine-2-carboxamide scaffold, include intramolecular hydroamination of aminoalkenes and visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes nih.gov.

The synthesis of more complex derivatives of piperazine-2-carboxamide often requires multi-step sequences to introduce specific functionalities and stereocenters. These sequences typically involve the use of protecting groups to selectively functionalize the different reactive sites of the piperazine core.

For example, a five-step synthetic route has been developed to generate 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids. This method involves the conversion of the amino acid to a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired 2,3-substituted piperazine researchgate.net.

The synthesis of bioactive sulfonamide and amide derivatives of piperazine has also been reported. In one instance, a multi-step synthesis was employed to create novel derivatives incorporating an imidazo[1,2-b]pyridazine (B131497) moiety. This involved the initial synthesis of a 6-chloro-2-substituted imidazo[1,2-b]pyridazine, followed by reaction with homopiperazine (B121016) and subsequent acylation or sulfonylation to yield the final products mdpi.com.

Another example involves the synthesis of piperazine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase inhibitors. This was achieved through the amide coupling of commercially available chromone-2-carboxylic acid with various phenyl/benzyl (B1604629) piperazine derivatives in the presence of coupling agents like EDC.HCl and DMAP nih.gov.

| Complex Derivative | Starting Materials | Key Steps | Reference |

| 3-Phenyl-piperazine-2-acetic acid ester | S-Phenylglycinol | Dess-Martin oxidation, reaction with ethyl diazoacetate, reductive amination, nosylation, cyclization | researchgate.net |

| Imidazo[1,2-b]pyridazine-piperazine sulfonamides | 3-Amino-6-chloro pyridazine (B1198779), 2-bromo-1-substituted ethanone, homopiperazine, sulfonyl chlorides | Imidazopyridazine formation, nucleophilic substitution with piperazine, sulfonylation | mdpi.com |

| Chromone-2-piperazine carboxamides | Chromone-2-carboxylic acid, substituted piperazines | Amide coupling using EDC.HCl/DMAP | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of piperazine-2-carboxamide derivatives is often dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis and chiral resolution of these compounds are of paramount importance.

Enzymatic kinetic resolution (EKR) has proven to be an effective method for obtaining enantiomerically pure piperazine-2-carboxylic acid derivatives. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

For instance, the enzyme alcalase has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to synthesize enantiomerically pure (S)-piperazine-2-carboxylic acid.

While EKR is a powerful tool, its maximum theoretical yield is limited to 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Chemoenzymatic DKR, often employing a lipase (B570770) for the resolution and a metal catalyst (e.g., palladium or ruthenium) for the racemization, has been successfully applied to the synthesis of various chiral amines and amino acid derivatives nih.govnih.govrsc.org. However, to date, specific applications of DKR for the synthesis of piperazine-2-carboxamide intermediates have not been extensively reported in the literature.

Asymmetric catalysis offers a direct route to enantiomerically enriched piperazine derivatives, avoiding the need for chiral resolution. Several catalytic systems have been developed for the asymmetric synthesis of the piperazine ring.

One notable example is the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives catalyzed by optically active rhodium complexes. This method allows for the direct formation of optically active piperazine-2-carboxylic acid derivatives researchgate.net.

| Catalyst System | Substrate | Product | Key Features | Reference |

| Optically active Rhodium complexes | Pyrazinecarboxylic acid derivatives | Optically active piperazine-2-carboxylic acid derivatives | Direct asymmetric hydrogenation | researchgate.net |

Strategies for Diversification and Derivatization

The piperazine-2-carboxamide scaffold offers multiple points for diversification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The two nitrogen atoms of the piperazine ring and the carboxamide group are the primary sites for modification.

Orthogonal protection strategies are commonly employed to selectively functionalize the N1 and N4 positions. Protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) allow for the stepwise introduction of different substituents. Common derivatization reactions at the nitrogen atoms include N-alkylation and N-arylation. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. N-arylation is often accomplished using palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation researchgate.net.

The carboxylic acid precursor to the carboxamide can be modified to introduce a wide range of substituents. Amide coupling reactions with a diverse set of amines are a straightforward way to generate libraries of piperazine-2-carboxamides. Furthermore, the carboxylic acid can be converted to other functional groups to expand the chemical space.

Solid-phase synthesis has been a particularly powerful tool for the diversification of the piperazine-2-carboxamide scaffold. By anchoring the scaffold to a solid support, a large number of reagents can be screened in a combinatorial fashion to rapidly generate extensive libraries of compounds for biological evaluation nih.gov.

N-Alkylation and Acylation Reactions on Piperazine Ring Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key points for molecular diversification. Their nucleophilicity allows for a variety of substitution reactions, primarily N-alkylation and N-acylation, to introduce a wide range of functional groups.

Reductive amination represents another powerful tool for N-alkylation, involving the reaction of a piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent. nih.govnih.gov This method is particularly useful for introducing a variety of alkyl and aryl-alkyl groups.

A common challenge in the alkylation of piperazine is achieving mono-substitution versus di-substitution. researchgate.net To favor mono-alkylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net After alkylation of the unprotected nitrogen, the protecting group can be removed to yield the mono-alkylated product. researchgate.net

N-Acylation involves the reaction of the piperazine nitrogen with an acylating agent, such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. This reaction leads to the formation of an amide bond and is a fundamental transformation in the synthesis of many piperazine-containing compounds. The incorporation of an acyl group can significantly influence the biological activity of the resulting molecule. nih.gov

The following table summarizes various N-alkylation and acylation reactions on the piperazine ring:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-Cl), Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)3), Solvent (e.g., Dichloroethane) | N-Alkylpiperazine |

| N-Acylation | Acid Chloride (RCOCl), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Acylpiperazine |

| N-Acylation | Carboxylic Acid (RCOOH), Coupling Agent (e.g., EDC, HBTU), Base (e.g., DIEA), Solvent (e.g., DMF) | N-Acylpiperazine |

Modifications at the Carboxamide Moiety

The carboxamide group at the C-2 position of the piperazine ring is another critical site for structural modification. These modifications can involve altering the substituents on the amide nitrogen or replacing the entire carboxamide functionality with a bioisostere.

One of the most common modifications is the synthesis of a library of amides by coupling the piperazine-2-carboxylic acid precursor with a diverse set of primary and secondary amines. This is typically achieved using standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), often in the presence of a base like diisopropylethylamine (DIEA) and a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). acgpubs.org This approach allows for the introduction of a wide array of chemical functionalities at this position.

Furthermore, the amide bond itself can be replaced by other functional groups to explore different chemical space and biological activities. For example, the carboxamide can be replaced with a sulfonamide group. nih.gov This bioisosteric replacement can alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule, potentially leading to improved pharmacological properties. nih.gov

The table below illustrates different modifications at the carboxamide moiety:

| Modification Type | Synthetic Approach | Resulting Functional Group |

| Amide Synthesis | Coupling of piperazine-2-carboxylic acid with various amines using coupling agents (e.g., EDC, HBTU) | Substituted Carboxamide |

| Bioisosteric Replacement | Reaction with sulfonyl chlorides | Sulfonamide |

Solid-Phase Synthesis for Combinatorial Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large combinatorial libraries of piperazine-2-carboxamide derivatives. nih.gov5z.com This methodology allows for the efficient and systematic variation of substituents at multiple positions of the scaffold, facilitating the exploration of structure-activity relationships.

In a typical solid-phase synthesis, the piperazine-2-carboxamide scaffold is attached to a solid support, such as polystyrene beads, through a suitable linker. 5z.com The linker, for example, a backbone amide linker (BAL), allows for the assembly of the molecule on the resin and its subsequent cleavage under specific conditions to release the final product. 5z.com

Once the scaffold is anchored to the solid support, the piperazine ring nitrogens and the carboxamide moiety can be sequentially functionalized. nih.gov5z.com The use of orthogonal protecting groups, such as fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc), is crucial for selectively deprotecting and reacting at specific nitrogen atoms of the piperazine ring. 5z.com For instance, one nitrogen can be protected with Fmoc and the other with Alloc. The Fmoc group can be removed with a base like piperidine (B6355638), allowing for derivatization at that position. Subsequently, the Alloc group can be removed using a palladium catalyst to enable functionalization at the second nitrogen. 5z.com

This approach has been successfully employed to produce libraries containing thousands of discrete piperazine-2-carboxamide compounds. nih.gov5z.com The use of techniques like the Irori directed sorting system can further streamline the synthesis and management of these large libraries. nih.gov5z.com The purity of the final compounds is often assessed using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org

The following table outlines a general scheme for the solid-phase synthesis of a piperazine-2-carboxamide library:

| Step | Description | Reagents and Conditions |

| 1. Resin Loading | Attachment of a protected piperazine-2-carboxylic acid scaffold to a solid support. | Resin (e.g., Wang resin), Protected piperazine-2-carboxylic acid, Coupling agents (e.g., DIC, DMAP) |

| 2. Deprotection | Selective removal of a protecting group from one of the piperazine nitrogens. | e.g., Piperidine/DMF for Fmoc removal |

| 3. Derivatization | Reaction of the deprotected nitrogen with a building block (e.g., acylation, alkylation). | Acid chlorides, sulfonyl chlorides, or carboxylic acids with coupling agents |

| 4. Second Deprotection | Removal of the second protecting group from the other piperazine nitrogen. | e.g., Pd(PPh3)4 for Alloc removal |

| 5. Second Derivatization | Functionalization of the second deprotected nitrogen. | Various building blocks |

| 6. Cleavage | Release of the final compound from the solid support. | e.g., Trifluoroacetic acid (TFA) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Stereochemistry on Biological Activity and Ligand Selectivity

The stereochemistry of molecules, particularly the presence of chiral centers, can significantly dictate their interaction with biological targets, leading to variations in activity and selectivity between enantiomers. In the context of piperazine-carboxamide derivatives, chirality has been shown to be a critical determinant of biological efficacy.

A study on a series of chiral pyrimidinyl-piperazine carboxamide derivatives as inhibitors of α-glucosidase from Saccharomyces cerevisiae demonstrated a clear preference for one enantiomer over the other. The research revealed that compounds possessing an S-configuration at the chiral center on the piperazine (B1678402) moiety were consistently more potent, exhibiting up to five times greater activity than their corresponding R-configuration counterparts. nih.govresearchgate.net For instance, the S-enantiomer of one compound pair showed an IC₅₀ value of 2.41 µM, while the R-enantiomer was significantly less active with an IC₅₀ of 11.2 µM. nih.gov This trend was observed across multiple pairs of enantiomers, underscoring the importance of specific stereochemical orientation for optimal interaction with the enzyme's active site. nih.gov The introduction of a chiral center is thought to help orient the molecule in a proper position within the proximity of the enzyme's active site, thereby influencing its inhibitory potential. nih.gov

Table 1: Comparison of α-Glucosidase Inhibitory Activity of R- and S-Configuration Enantiomers

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR studies are instrumental in predicting the potency of new derivatives and in understanding the structural requirements for optimal bioactivity.

For derivatives of piperazine, 2D-QSAR models have been successfully developed to predict antidepressant activities, such as the inhibition of 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake. nih.gov These models use descriptors that quantify various aspects of a molecule's structure to predict its activity. nih.gov

Three-dimensional QSAR (3D-QSAR) studies provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules. A 3D-QSAR study was performed on a series of 90 piperazine-carboxamide derivatives that act as irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH). mdpi.comresearchgate.net The resulting models demonstrated good statistical significance and predictive power, allowing for the design of new compounds with potentially high inhibitory activity against FAAH. mdpi.comresearchgate.net The models were extensively validated to ensure their reliability. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR method that evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to relate molecular properties to biological activity. researchgate.net In the study of 90 pyrimidinyl-piperazine-carboxamide derivatives as FAAH inhibitors, a CoMSIA model was developed and extensively validated. mdpi.comresearchgate.net The model showed excellent internal and external validation parameters (q² = 0.734; r² = 0.966), indicating its robustness and predictive capability. mdpi.comresearchgate.net

The analysis revealed that electrostatic and hydrogen-bond acceptor properties were the most significant contributors to the inhibitory activity, accounting for 30.4% and 33.0% of the contribution, respectively. mdpi.com The contour maps generated from the CoMSIA model provided crucial insights into the structural requirements for FAAH inhibition. researchgate.net These maps highlight regions where specific properties (e.g., electropositivity, hydrophobicity) are favored or disfavored, guiding the rational design of more potent inhibitors. researchgate.net Based on this information, new compounds were designed with high predicted FAAH inhibition. mdpi.comresearchgate.net

Table 2: Statistical Results of CoMSIA Model for FAAH Inhibitors

Elucidation of Key Pharmacophoric Features and Structural Motifs

The piperazine nucleus is considered a "privileged structure" or a key pharmacophoric fragment in medicinal chemistry. jocpr.com This is due to its frequent appearance in biologically active compounds across various therapeutic areas and its ability to serve as a versatile scaffold for arranging other functional groups in a precise spatial orientation to interact with biological targets. jocpr.commdpi.com The pharmacological properties of piperazine derivatives are highly dependent on the substitution patterns on the piperazine ring. jocpr.com

In the design of 5-HT₃ receptor antagonists, a ligand-based approach for piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides identified the aromatic part and the basic moiety as essential features of the 5-HT₃ pharmacophore. nih.gov The piperazine ring itself, with its two opposing nitrogen atoms, provides a combination of structural rigidity and a large polar surface area, along with hydrogen bond acceptors and donors. nih.gov These characteristics often lead to improved physicochemical properties like water solubility and oral bioavailability, as well as enhanced target affinity. nih.gov

Impact of Substituent Electronic and Steric Effects on Bioactivity

The biological activity of piperazine-2-carboxamide (B1304950) derivatives can be finely tuned by altering the electronic and steric properties of substituents on attached aromatic rings. The nature (electron-donating or electron-withdrawing) and position of these substituents play a crucial role in the molecule's interaction with its target.

In a study of pyrimidinyl-piperazine carboxamide derivatives as α-glucosidase inhibitors, the effects of various substituents on an anilino moiety were explored. nih.gov It was observed that the position of an electron-withdrawing group (EWG) like chlorine (-Cl) was critical. Placing the -Cl group at the C-4 position of the phenyl ring resulted in higher activity (IC₅₀ = 1.10 µM) compared to placing it at the C-2 (IC₅₀ = 4.21 µM) or C-3 (IC₅₀ = 3.45 µM) positions. nih.gov This suggests that both electronic and steric factors at these positions influence the inhibitory potential. nih.gov

Furthermore, the study demonstrated that any substituent at the C-2 position was generally disadvantageous to the activity, possibly due to steric hindrance that causes a conformational change and reduces the ability to form essential interactions with the enzyme. nih.gov Conversely, electron-donating groups (EDG) like the hydroxyl (-OH) group did not enhance inhibitory activity in this series. nih.gov For other classes of compounds, such as coumarin-piperazine derivatives, the introduction of trifluoromethyl substituents significantly enhanced activity, while methyl, fluoro, or cyano groups led to a reduction. nih.gov

Table 3: Influence of Substituents on α-Glucosidase Inhibitory Activity

Mechanistic Elucidation and Biological Target Profiling

Identification and Characterization of Molecular Targets

The biological activity of piperazine-2-carboxamide (B1304950) derivatives is defined by their affinity and selectivity for various molecular targets, including receptors and enzymes.

Derivatives of the piperazine (B1678402) carboxamide class have demonstrated significant binding affinities for dopamine (B1211576) and serotonin (B10506) receptors, highlighting their potential in modulating neurotransmitter systems. nih.govacs.orgnih.govacs.org

N-arylpiperazine compounds linked to a carboxamide moiety exhibit high affinity for dopamine D3 and D2 receptors (D3R and D2R). nih.govacs.org Notably, the carboxamide linker plays a critical role in achieving selectivity for the D3 receptor over the D2 receptor. nih.gov Certain N-(3-fluoro-4-(4-(phenyl)piperazine-1-yl)-butyl)-aryl carboxamides have shown nanomolar binding affinities for D3R with over 1000-fold selectivity compared to D2R. nih.gov The substitution pattern on the phenyl ring of the piperazine moiety, such as with 2-methoxy or 2,3-dichloro groups, significantly influences both binding affinity and selectivity. nih.govacs.org For instance, the 2,3-dichlorophenylpiperazine analogue consistently displays high, subnanomolar affinity for the D3 receptor. acs.org

The piperazine scaffold is also integral to ligands targeting various serotonin (5-HT) receptor subtypes. nih.govacs.orgdrugbank.com Arylpiperazine derivatives have been characterized as direct-acting serotonin agonists. scilit.com Specific derivatives show high affinity for 5-HT1A and 5-HT2A receptors, with some compounds acting as 5-HT1A receptor agonists and 5-HT2A receptor antagonists. nih.gov The nature of the aryl group and the linker connecting it to the piperazine core are key determinants of the binding profile across different 5-HT receptor subtypes. acs.org

| Compound Class | Receptor Target | Binding Affinity (Ki) | Selectivity |

| N-(...-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides | Dopamine D3 | 2.6 nM - 6.1 nM | >1000-fold over D2 Receptor |

| N-(...-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-aryl carboxamides | Dopamine D3 | 1.5 nM - 28.6 nM | >60-fold over D2 Receptor |

| 1-Arylpiperazine Derivatives | Serotonin 5-HT1A | (Sub)nanomolar IC50 | Varies depending on substitution |

| 1-Arylpiperazine Derivatives | Serotonin 5-HT2A | High Affinity | Varies depending on substitution |

Binding data is for representative compounds within the specified class and may not be exhaustive.

The piperazine-2-carboxamide structure is a key element in the design of inhibitors for several enzymes implicated in human disease.

Fatty Acid Amide Hydrolase (FAAH): Piperazine and piperidine (B6355638) carboxamides are recognized as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.govnih.gov These compounds can function as both selective FAAH inhibitors and dual inhibitors of FAAH and monoacylglycerol lipase (B570770) (MAGL) at nanomolar concentrations. nih.gov The mechanism of inhibition can be either reversible or irreversible, with the piperazine moiety appearing to facilitate a covalent interaction with the catalytic serine residue (Ser241) of the enzyme.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Derivatives of 1,4-disubstituted piperazine-2-carboxamide have been identified as potent and selective inhibitors of cholinesterases. These compounds exhibit competitive inhibition of both AChE and BChE, with inhibition constants (Ki) in the low micromolar to nanomolar range. Specifically, certain 1,4-bis(chlorobenzyl)-piperazinyl-2-hydroxamic acid derivatives show extraordinary potency against BChE, with Ki values as low as 1.6 nM and selectivity indices exceeding 20,000-fold over AChE. In contrast, the corresponding free carboxylic acid derivatives tend to show enhanced selectivity for AChE.

Monoamine Oxidase-B (MAO-B): The piperazine ring is a common structural feature in many MAO-B inhibitors. Piperazine-substituted chalcones and other derivatives have demonstrated remarkable inhibitory activity against MAO-B, with some compounds showing IC50 values in the sub-micromolar range. Kinetic studies have revealed that these inhibitions are often reversible and competitive in nature.

Main Protease (Mpro) of SARS-CoV-2: The piperazine scaffold is present in several compounds designed as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication. nih.govnih.govmdpi.com Molecular docking studies suggest that piperazine-based ligands can fit into the enzyme's active site, forming strong hydrogen bonding interactions. nih.gov While specific data for piperazine-2-carboxamide dihydrochloride (B599025) is limited, the broader class of piperazine derivatives shows promise in targeting this viral enzyme. nih.govresearchgate.net

Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for various diseases. medchemexpress.com Although numerous DHODH inhibitors have been developed, including compounds containing heterocyclic rings, specific inhibitory data for piperazine-2-carboxamide dihydrochloride against DHODH is not extensively documented in current literature. medchemexpress.comgov.bc.ca

| Enzyme Target | Compound Class | Inhibition Data (Ki / IC50) | Inhibition Type |

| FAAH | Piperazine Carboxamides | Nanomolar concentrations | Reversible / Irreversible |

| AChE | 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Ki = 10.18 µM | Competitive |

| BChE | 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Ki = 1.6 nM | Competitive |

| MAO-B | Piperazine-substituted Chalcones | IC50 = 0.65 - 0.71 µM | Reversible, Competitive |

| Mpro | Piperazine-based Inhibitors | IC50 = 0.40 µM (for GC-14) | Non-covalent |

Inhibition data is for representative compounds within the specified class.

Cellular Pathway Modulation and Functional Consequences

The inhibition of specific enzymes by piperazine carboxamide derivatives leads to the modulation of key cellular pathways. For example, the inhibition of FAAH results in increased levels of endogenous anandamide, which can subsequently modulate endocannabinoid signaling. This pathway modulation has been shown to counteract inflammatory cascades by decreasing the activation of NF-κB and the expression of proinflammatory cytokines.

Inhibition of DHODH, a potential target for related heterocyclic compounds, would directly interfere with the de novo pyrimidine biosynthesis pathway. medchemexpress.com This disruption depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting cell proliferation and viral replication.

Investigation of Protein-Ligand Interactions at the Molecular Level

Molecular modeling and docking studies have provided detailed insights into how piperazine-based ligands interact with their protein targets. These studies reveal that the binding of these compounds is often stabilized by a combination of specific molecular interactions.

For cholinesterase enzymes, docking simulations show that piperazine-2-carboxamide derivatives can form stable bindings through hydrogen bonds, hydrophobic interactions, and ionic interactions with residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.

In the context of dopamine receptors, the carboxamide linker is crucial. It is suggested to engage in polar interactions, while hydrophobic substituents on the arylpiperazine head group can explore differences in the binding pockets of D2 and D3 subtypes, contributing to selectivity. acs.org Similarly, for sigma-1 receptors, the protonated nitrogen of the piperazine ring can form a bidentate salt bridge with key acidic residues like Glu172 and Asp126, while also engaging in π-cation interactions with aromatic residues such as Phe107.

For viral targets like Mpro, molecular interaction studies highlight the formation of strong hydrogen bonds between the piperazine ligands and the protease, contributing to the stability of the enzyme-inhibitor complex. nih.gov The pyridazine (B1198779) and carboxamide nuclei, when present, are often involved in hydrogen bond formation, while attached benzyl (B1604629) or phenyl groups can participate in π-π stacking interactions.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Animal Models

In Vitro Biological Assays for Mechanistic Understanding

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular or molecular level. These tests help to elucidate the mechanism of action, potency, and selectivity.

Cell-Based Functional Assays (e.g., Receptor Agonist/Antagonist Activity, Enzyme Activity in Cell Lysates)

For compounds in the piperazine (B1678402) class, cell-based functional assays are critical to determine their interaction with specific biological targets. These assays can characterize a compound as an agonist (a substance that initiates a physiological response when combined with a receptor) or an antagonist (a substance that interferes with or inhibits the physiological action of another). For instance, various piperazine and piperidine (B6355638) carboxamides have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are key targets in the endocannabinoid system. researchgate.net However, no such functional data are available for Piperazine-2-carboxamide (B1304950) dihydrochloride (B599025).

Cell Line Models for Therapeutic Efficacy Studies (e.g., Antiproliferative/Cytotoxic Activity in Cancer Cell Lines, Antiviral Assays)

To assess potential therapeutic applications, compounds are tested on various cell line models.

Antiproliferative/Cytotoxic Activity: The cytotoxic potential of many piperazine derivatives has been evaluated against a wide range of human cancer cell lines. For example, novel arylpiperazine derivatives have been tested for their in vitro cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Similarly, vindoline–piperazine conjugates were investigated for antiproliferative effects across the NCI60 panel of 60 human tumor cell lines, with some derivatives showing low micromolar growth inhibition (GI50) values. mdpi.com A series of piperazin-2-one (B30754) derivatives were also assayed against liver (HUH7, AKH12) and brain (DAOY, UW228-2) cancer cell lines. nih.gov Despite these extensive studies on related compounds, specific data on the antiproliferative or cytotoxic activity of Piperazine-2-carboxamide dihydrochloride is absent in the current literature.

Antiviral Assays: The piperazine scaffold is a component of many compounds investigated for antiviral properties. nih.gov Studies have evaluated piperazine-containing chromone (B188151) derivatives for activity against Severe Acute Respiratory Syndrome-corona virus (SARS-CoV). nih.gov Other research has focused on the development of piperazine derivatives as potential inhibitors for the SARS-CoV-2 protease enzyme. nih.gov However, no antiviral assay results have been published specifically for this compound.

Enzymatic Assays for Inhibitory Potency and Selectivity (e.g., Ellman's method)

Enzymatic assays are used to quantify the inhibitory effect of a compound on a specific enzyme. The Ellman's method, for instance, is a common technique used to measure the activity of cholinesterases. A study of Piperazine-2-carboxylic acid derivatives (a related but distinct compound) used this method to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identifying some carboxamide congeners as potent and selective inhibitors of BChE. nih.gov Other studies on different piperazine carboxamides have shown inhibitory activity against enzymes like KARI (ketol-acid reductoisomerase). nih.gov No such enzymatic inhibition data is available for this compound.

In Vivo Animal Model Studies for Pharmacodynamic Efficacy

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their physiological and behavioral effects and to evaluate their efficacy in disease models.

Neurobiological Effects and Behavioral Pharmacology Assessments in Invertebrate Models (e.g., Caenorhabditis elegans)

The nematode C. elegans is a valuable in vivo model for initial toxicological and neurobiological screening. Studies on certain "piperazine designer drugs" have used C. elegans to demonstrate effects such as decreased locomotor activity, developmental alterations, and neuronal damage, suggesting dysfunction of the nervous system. researchgate.netnih.gov These studies highlight the utility of this model for assessing the neurotoxic potential of piperazine-containing compounds, though no such research has been conducted on this compound.

Efficacy Studies in Rodent Disease Models (e.g., Anticonvulsant Activity, Anthelmintic Efficacy)

Rodent models are essential for evaluating the therapeutic potential of compounds for various diseases.

Anticonvulsant Activity: The anticonvulsant properties of numerous piperazine derivatives have been assessed in rodent models. Standard tests, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, are often employed. researchgate.netnih.govmdpi.com For example, two dicarboxylic piperazine derivatives demonstrated protection against sound-induced clonic and tonic seizures in DBA/2 mice and against chemically induced seizures in Swiss S mice. nih.gov The National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program routinely uses these rodent models for primary evaluation of new chemical entities. psu.edu There is no published record of this compound being evaluated for anticonvulsant activity.

Anthelmintic Efficacy: While piperazine itself has a long history of use as an anthelmintic agent, specific preclinical data on the efficacy of this compound in rodent models of parasitic infection is not available in the scientific literature.

Pharmacokinetic Profiling in Preclinical Models

Following a comprehensive review of available scientific literature, no specific preclinical pharmacokinetic data for "this compound" or its parent compound, "Piperazine-2-carboxamide," in in vitro or in vivo animal models could be identified.

Extensive searches were conducted to locate studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this specific chemical entity. However, these searches did not yield any published research containing the requisite experimental data for a thorough pharmacokinetic assessment. While research exists for various derivatives of piperazine and piperazine-2-carboxylic acid, the explicit focus of this article on "this compound" precludes the inclusion of data from related but structurally distinct compounds.

Consequently, detailed research findings and data tables regarding the pharmacokinetic profile of "this compound" in preclinical models are not available in the public domain at this time. Further research would be necessary to characterize the behavior of this compound in biological systems.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Conformations and Energies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on derivatives containing the piperazine-2-carboxamide (B1304950) core have utilized docking to understand their interactions with various biological targets.

Research has shown that these compounds can effectively bind to the active sites of multiple enzymes. For instance, in studies targeting the enzyme MbtA, which is crucial for mycobactin (B74219) biosynthesis in Mtb, a piperazine-2-carboxamide derivative formed key hydrogen bonds. nih.gov The NH group of the piperazine-2-carboxamide moiety was observed to interact with the carbonyl oxygen of Gly354, while its carbonyl oxygen bonded with the guanidino group of Arg451. nih.govpreprints.org

In the context of Alzheimer's disease, piperazine (B1678402) derivatives have been investigated as inhibitors of human acetylcholinesterase (huAChE). nih.gov Virtual screening through molecular docking revealed that these compounds can bind to both the peripheral anionic site (PAS) and the catalytic sites of the enzyme, suggesting a dual-inhibitory mechanism. nih.gov Similarly, docking studies on trisubstituted piperazine derivatives identified them as potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), with specific interactions within the enzyme's subpockets contributing to their high potency. researchgate.net Further research has also explored the binding of piperazine-containing compounds, such as Indinavir and Atazanavir, to host cell proteases like Cathepsin B and Cathepsin L, which are involved in viral entry. nih.gov

| Target Enzyme | Key Interacting Residues | Binding Site Location | Source |

|---|---|---|---|

| MbtA | Gly354, Arg451 | Active Site | nih.govpreprints.org |

| Human Acetylcholinesterase (huAChE) | Not Specified | Peripheral Anionic Site (PAS) & Catalytic Site | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Not Specified | Multiple Subpockets | researchgate.net |

| Cathepsin B / L | Not Specified | Active Site | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique has been employed to validate the stability of docked complexes involving piperazine-2-carboxamide derivatives and to observe dynamic changes upon binding.

MD simulations have been used to probe the molecular underpinnings of enzyme inhibition, exploring the binding modes and confirming the stability of the complex formed between inhibitors and their target. preprints.org For example, simulations using the GROMACS package with the CHARMM force field have been applied to analyze inhibitor-enzyme complexes. preprints.org Studies on protease inhibitors have used MD simulations and MM-PBSA binding free energy calculations to confirm the stability of protein-drug interactions predicted by initial docking studies. nih.gov

Furthermore, molecular modeling has suggested that substrate binding can induce significant conformational changes in an enzyme. In one such study, it was proposed that the enzyme Candida antarctica lipase (B570770) A (CAL-A) undergoes a conformational shift where an "active-site flap," consisting of residues Gly426-Gly440, moves to accommodate the substrate, thereby widening the space for the nucleophile to bind. arkat-usa.orgresearchgate.net

| Simulation Goal | Method/Software | Key Finding | Source |

|---|---|---|---|

| Confirm Binding Stability | MD Simulation, MM-PBSA | Validated the stability of protein-drug complexes. | nih.gov |

| Explore Binding Modes & Stability | GROMACS (CHARMM force field) | Provided understanding of the molecular basis of inhibition. | preprints.org |

| Investigate Conformational Changes | Molecular Modeling | Predicted movement of an "active-site flap" upon substrate binding. | arkat-usa.orgresearchgate.net |

Virtual Screening and Ligand-Based Design Approaches for Hit Identification

The piperazine-2-carboxamide scaffold is a pharmacologically important core structure used extensively in virtual screening and ligand-based design to identify new bioactive compounds. 5z.com These computational strategies leverage the known structural features of active molecules to discover novel drug candidates.

High-throughput virtual screening has successfully identified initial "hit" compounds featuring the piperazine-2-carboxamide core. For instance, the compound MCULE-5948770040 was identified as a moderate inhibitor of the SARS-CoV-2 Mpro through this method, serving as a starting point for further optimization. researchgate.net Similarly, virtual screening was employed to discover piperazine derivatives as potential inhibitors of human acetylcholinesterase. nih.gov

Ligand-based approaches have also been central to developing libraries of compounds for drug discovery. In one major effort, a "Lead Discovery Library" of 15,000 discrete piperazine-2-carboxamide derivatives was synthesized for general screening. 5z.comnih.gov Computational methods like reagent clustering and library profiling were used to maximize the chemical diversity of the library. 5z.comnih.gov In another example of ligand-based design, a four-point pharmacophore model was developed based on the structural similarities of known toxic drugs. This model, consisting of two hydrogen-bond acceptors, one hydrogen-bond donor, and one ring moiety, serves as a template for identifying other molecules with similar potential activity. core.ac.uk

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME, Blood-Brain Barrier Penetration)

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process.

Computational profiling has been integrated into the design of compound libraries built around the piperazine-2-carboxamide scaffold to optimize their pharmacokinetic parameters. 5z.comnih.gov Studies on specific series of piperazine derivatives have shown that these compounds generally exhibit drug-like properties. For example, a series of derivatives designed as acetylcholinesterase inhibitors were all found to follow Lipinski's rule of five, a guideline used to evaluate oral bioavailability. nih.gov

Within that same study, predictions of specific ADME parameters were made. One derivative, referred to as compound K, was identified as having the lowest topological polar surface area (TPSA), a property linked to membrane permeability. nih.gov Based on this value, compound K was predicted to be permeable through both the intestine and the blood-brain barrier (BBB), highlighting its potential for oral activity and central nervous system effects. nih.gov Additionally, other research efforts have noted the use of in silico "pre-ADME" programs to aid in the efficient discovery of analogues with desirable pharmacokinetic properties. acsmedchem.org

| Compound/Series | Predicted Parameter | Finding | Source |

|---|---|---|---|

| Piperazine Derivatives | Drug-Likeness (Lipinski's Rule) | All tested derivatives followed the rule of five. | nih.gov |

| Compound K | TPSA / Permeability | Predicted to be permeable through the intestine and blood-brain barrier. | nih.gov |

| Designed Analogues | pre-ADME | Used for efficient discovery of compounds with favorable properties. | acsmedchem.org |

Chemical Biology Applications and Tool Development

Development as Chemical Probes for Target Validation and Pathway Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. rjpbr.comnih.gov Such tools are crucial for validating new drug targets and interrogating complex biological pathways. rjpbr.com The piperazine-2-carboxamide (B1304950) scaffold has been incorporated into molecules designed as chemical probes for various research applications.

One notable area is the development of radiolabeled probes for positron emission tomography (PET) imaging. For instance, piperazine-based fluorinated quinolinecarboxamides have been synthesized as inhibitors of Fibroblast Activation Protein (FAP), a target expressed in the microenvironment of many tumors. nih.gov Researchers developed a series of these compounds, with one derivative, fluoroethyltriazole 4a , showing a high inhibitory activity (IC50 = 1.7 nM) and good metabolic stability. nih.gov This compound was selected for radiosynthesis to create a PET tracer, [¹⁸F]4a, intended for imaging FAP expression in vivo. nih.gov Although the in vivo tumor accumulation was lower than expected in initial xenograft models, this research demonstrates the utility of the piperazine (B1678402) core in constructing highly potent and selective probes for target validation in oncology. nih.gov

In a different context, piperazine derivatives have been explored as ligands for the σ2 receptor (σ2R), which is implicated in neuropathic pain. researchgate.net By replacing the piperazine moiety in known σ2R ligands with other diazaspiroalkanes, researchers could probe the structural requirements for receptor binding. researchgate.net Computational studies using the crystal structure of the σ2R revealed that key interactions, such as hydrogen bonding with ASP29 and π-stacking with TYR150, are critical for high-affinity binding. researchgate.net This structure-activity relationship (SAR) study, enabled by modifying the core scaffold, exemplifies how systematic chemical changes to a probe can elucidate the molecular basis of a ligand-target interaction, a key aspect of pathway interrogation.

The development of such probes often involves a multi-step synthetic process. For example, the synthesis of FAP inhibitors involved key steps like a Pd-catalyzed Buchwald-Hartwig reaction and a Cu-catalyzed 1,3-dipolar cycloaddition (Click reaction). nih.gov These synthetic strategies allow for the modular construction of complex probes based on the piperazine-2-carboxamide framework.

| Probe Type | Target | Application | Key Finding |

| PET Imaging Tracer | Fibroblast Activation Protein (FAP) | Tumor Imaging | A fluoroethyltriazole derivative showed high inhibitory activity (IC50 = 1.7 nM) and was selected for radiosynthesis. nih.gov |

| Receptor Ligand | σ2 Receptor (σ2R/TMEM97) | Neuropathic Pain Research | Computational studies revealed key hydrogen bond and π-stacking interactions responsible for high binding affinity. researchgate.net |

Integration into Combinatorial Libraries for High-Throughput Screening and Lead Discovery

The piperazine-2-carboxamide scaffold is exceptionally well-suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. 5z.comnih.gov These collections of compounds, known as combinatorial libraries, are then subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activity. slideshare.net

The trifunctional nature of piperazine-2-carboxylic acid—possessing a carboxylic acid and two distinct secondary amine groups—allows for the creation of highly diverse libraries through selective chemical modifications. 5z.com Researchers have developed solid-phase synthesis routes to produce vast libraries of piperazine-2-carboxamide derivatives. 5z.comnih.gov In one extensive project, two distinct solid-phase synthetic routes were employed to generate 15,000 discrete compounds for a lead discovery library. 5z.com

In the first synthetic approach, an orthogonally protected scaffold, 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid, was attached to a resin. 5z.com The fluorenylmethoxycarbonyl (Fmoc) protecting group was removed, allowing the 4-amine to be functionalized with a variety of sulfonyl chlorides, isocyanates, chloroformates, and carboxylic acids. 5z.com Subsequently, the allyloxycarbonyl (Alloc) group was removed using a palladium catalyst, and the 1-amine was similarly functionalized to create a diverse array of sulfonamides, ureas, carbamates, and amides. 5z.com A second library was designed to introduce further diversity by altering the point of attachment to the resin and ensuring the presence of a basic tertiary amine in the piperazine ring. 5z.com

Computational methods are often used in conjunction with library synthesis to maximize the chemical diversity of the compounds and optimize their potential pharmacokinetic properties. 5z.com By using reagent clustering and library profiling, chemists can select building blocks that ensure the resulting library covers a broad chemical space, increasing the probability of finding active compounds against a wide range of biological targets. 5z.com The piperazine-2-carboxamide scaffold has been identified as a pharmacologically important core found in various antagonists and inhibitors, making libraries built around it of general interest for HTS campaigns. 5z.com

| Library Synthesis Approach | Key Features | Number of Compounds | Application |

| Solid-Phase Synthesis (Route 1) | Orthogonal protection (Fmoc/Alloc) of amines, functionalization at N1 and N4 positions. 5z.com | Part of a 15,000-compound library. 5z.com | General high-throughput screening for lead discovery. 5z.com |

| Solid-Phase Synthesis (Route 2) | Different resin attachment point, incorporation of a basic tertiary amine. 5z.com | Part of a 15,000-compound library. 5z.com | Filling diversity gaps from the first library. 5z.com |

Utilization as Chiral Building Blocks in the Synthesis of Complex Bioactive Molecules

Chirality is a critical feature of many bioactive molecules, as different enantiomers can have vastly different biological activities. Piperazine-2-carboxamide, being derived from an amino acid, is a chiral molecule. The enantiomerically pure forms of piperazine-2-carboxylic acid and its derivatives are valuable chiral building blocks for the asymmetric synthesis of more complex molecules. nih.govrsc.org

Practical and scalable synthetic routes have been developed to produce orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids. rsc.org One key transformation involves an aza-Michael addition between a chiral 1,2-diamine (derived from an amino acid) and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This method allows for the construction of the chiral piperazine ring in a controlled manner, preserving the stereochemistry of the starting material.

Enzymatic resolution is another powerful technique to obtain enantiomerically pure piperazine derivatives. For example, the low-cost enzyme alcalase has been successfully used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to synthesize enantiomerically pure (S)-piperazine-2-carboxylic acid. nih.govdocumentsdelivered.com

The chiral piperazine core is a key component in a variety of pharmacologically active agents. For instance, it forms the central scaffold of the approved drug Indinavir, an aspartyl protease inhibitor. 5z.com The specific stereochemistry of the piperazine ring is crucial for its proper orientation and binding within the active site of the target enzyme. Furthermore, l-piperazine-2-carboxylic acid has been used to derive N-formamide catalysts that exhibit high enantioselectivity in the hydrosilylation of N-aryl ketimines, demonstrating its utility not just as a structural component but also as a scaffold for chiral catalysts. acs.org This reaction is important for the production of chiral amines, which are themselves valuable intermediates in pharmaceutical synthesis. acs.org

| Synthesis/Resolution Method | Starting Material | Product | Significance |

| Asymmetric Synthesis | α-Amino acids | Orthogonally protected 2-substituted chiral piperazines. rsc.org | Provides a scalable route to enantiomerically pure building blocks. rsc.org |

| Enzymatic Kinetic Resolution | Racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | (S)-piperazine-2-carboxylic acid. nih.govdocumentsdelivered.com | Utilizes a low-cost enzyme for efficient separation of enantiomers. nih.govdocumentsdelivered.com |

| Catalyst Development | l-piperazine-2-carboxylic acid | Chiral N-formamide Lewis basic catalyst. acs.org | Achieves high enantioselectivity (up to 97% ee) in the synthesis of chiral amines. acs.org |

Bioconjugation Strategies for Specific Research Applications

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. This strategy is widely used to create novel research tools, diagnostics, and therapeutics. The piperazine-2-carboxamide scaffold can be incorporated into linkers designed for the specific modification of proteins.

A prime example involves the development of a targeted siRNA delivery system using a humanized archaeal ferritin (HumAfFt) nanocage. nih.gov To enable the encapsulation of negatively charged siRNA, the internal cavity of the ferritin protein was functionalized with novel cationic piperazine-based compounds. nih.gov These compounds were designed as rigid-rod-like amines to promote electrostatic interactions with the nucleic acids. nih.gov

To achieve chemoselective conjugation, the piperazine derivatives were equipped with thiol-reactive groups, such as maleimide (B117702) or pentafluorobenzenesulfonamide. nih.gov A specific cysteine residue (introduced via a point mutation, M54C) on the interior surface of the ferritin protein served as the attachment point. nih.gov The conjugation was performed under mild conditions (pH 8.3) to facilitate the nucleophilic reaction between the cysteine's thiol group and the reactive linker on the piperazine compound. nih.gov This strategy allowed for the covalent attachment of up to 24 piperazine-based linkers inside each ferritin nanocage, effectively decorating the cavity with positive charges to bind and stabilize siRNA molecules. nih.gov This work illustrates a sophisticated bioconjugation strategy where a piperazine-containing molecule is used to modify a protein carrier for a specific therapeutic application, namely gene silencing.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of Piperazine-2-carboxamide (B1304950) dihydrochloride (B599025) and for the critical determination of its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

For HPLC analysis, the inherent lack of a strong chromophore in the piperazine (B1678402) moiety often necessitates derivatization to enable UV detection. scirp.orgacs.org A common approach involves reacting the compound with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to form a stable, detectable derivative. scirp.orgacs.org The purity of piperazine derivatives can be effectively determined using reversed-phase HPLC methods. nih.gov

The determination of enantiomeric excess is crucial for chiral compounds like Piperazine-2-carboxamide dihydrochloride. Chiral HPLC is the method of choice for this application. Various chiral stationary phases (CSPs) are employed to achieve separation of the enantiomers. For instance, columns such as Chiralpak IC have demonstrated good separation for piperazine derivatives, often using a mobile phase consisting of acetonitrile (B52724), methanol, and a small amount of an amine like diethylamine (B46881) (DEA) to improve peak shape and resolution. tandfonline.com

Gas chromatography is another powerful tool for the analysis of piperazine-containing compounds. nih.gov GC methods, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), are suitable for determining the presence of volatile impurities. researchgate.net For non-volatile derivatives or to improve chromatographic behavior, derivatization may also be employed. A typical GC method for piperazine derivatives might utilize a DB-17 column with helium as the carrier gas and a programmed temperature gradient to ensure the separation of various components. researchgate.net

Interactive Table 1: Exemplary Chromatographic Conditions for the Analysis of Piperazine Derivatives

| Parameter | HPLC Method for Purity (Post-Derivatization) | Chiral HPLC for Enantiomeric Excess | GC Method for Impurity Profiling |

| Column | C18 reversed-phase | Chiralpak IC (250 x 4.6 mm, 5 µm) | DB-17 (30 m x 0.53 mm, 1 µm) |

| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water | Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v) | Helium |

| Detector | UV-Vis (e.g., 340 nm after derivatization) | UV-Vis | Flame Ionization Detector (FID) |

| Typical Application | Purity assessment of bulk substance | Determination of enantiomeric ratio | Analysis of volatile impurities |

Note: Specific conditions may need to be optimized for this compound.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure. 1H NMR spectra of piperazine derivatives typically show characteristic signals for the protons on the piperazine ring, generally appearing as multiplets in the aliphatic region. tandfonline.com The protons of the carboxamide group will also have a distinct chemical shift. 13C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. For piperazine-2,5-dione derivatives, simple NMR analyses can be used to distinguish between cis and trans isomers. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of a piperazine carboxamide derivative will exhibit characteristic absorption bands. For example, N-H stretching vibrations are typically observed around 3332 cm-1, while the amide C=O stretching band appears near 1621 cm-1. tandfonline.com The C-N stretching vibrations can be seen around 1260 cm-1. tandfonline.com For Piperazine-2-carboxylic acid dihydrochloride, the infrared spectrum is a key quality control parameter to confirm its identity. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. When coupled with a chromatographic technique like LC or GC (LC-MS or GC-MS), it becomes a highly sensitive and specific analytical tool. Derivatization of the carboxyl group on peptides with piperazine-based reagents has been shown to enhance ionization efficiency in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov

Interactive Table 2: Key Spectroscopic Data for Related Piperazine Carboxamide Structures

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber/Chemical Shift/m/z |

| FT-IR | N-H stretch (amide) | ~3332 cm-1 |

| C=O stretch (amide) | ~1621 cm-1 | |

| C-N stretch | ~1260 cm-1 | |

| 1H NMR | Piperazine ring protons | ~2.2-3.4 ppm |

| Amide N-H proton | ~8.0 ppm | |

| Mass Spectrometry | Molecular Ion Peak [M+H]+ | Dependent on the specific derivative |

Note: The presented data is for general piperazine carboxamide derivatives and may vary for this compound.

Advanced Detection and Quantification Methods (e.g., HPLC-UV, LC-MS)

For sensitive detection and accurate quantification, especially in complex matrices, advanced hyphenated techniques are employed.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method for the quantification of piperazine derivatives. scirp.org As piperazine itself has a poor UV chromophore, pre-column derivatization is a common strategy to enhance detection sensitivity. acs.org This allows for the detection of piperazine at low levels. scirp.org The method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). scirp.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior selectivity and sensitivity for the analysis of piperazine derivatives, particularly in biological samples. tandfonline.comjetir.org These methods can identify and quantify compounds based on their retention time, precursor ion, and specific product ions, providing a high degree of confidence in the results. tandfonline.comjetir.org LC-MS methods are particularly valuable in pharmacokinetic and biodistribution studies of piperazine-containing drug candidates. nih.gov The use of stable isotopically labeled internal standards in LC-MS analysis can further improve the accuracy and reproducibility of quantification. tandfonline.com

Interactive Table 3: Comparison of Advanced Detection Methods for Piperazine Derivatives

| Method | Principle | Advantages | Common Applications |

| HPLC-UV (with derivatization) | Chromatographic separation followed by UV absorbance detection of a derivatized analyte. | Readily available instrumentation, good for purity and content uniformity. scirp.orgacs.org | Quality control, routine analysis of bulk drug substance. |

| LC-MS | Chromatographic separation coupled with mass analysis for detection. | High sensitivity and selectivity, structural confirmation. tandfonline.comjetir.org | Trace analysis, metabolite identification, pharmacokinetic studies. nih.gov |

| LC-MS/MS | Tandem mass spectrometry for enhanced selectivity and quantification. | Extremely high selectivity and sensitivity, ideal for complex matrices. biosynth.com | Bioanalysis of drugs in plasma and urine, detection of designer drugs. tandfonline.comjetir.orgbiosynth.com |

Enzymatic Assay Techniques for Kinetic and Inhibitory Studies

Enzymatic assays are crucial for studying the interaction of this compound with biological systems, particularly for chiral resolution and investigating potential enzyme inhibition.

A significant application of enzymatic techniques is in the kinetic resolution of racemic piperazine-2-carboxamide. Leucine aminopeptidase (B13392206) has been successfully used to resolve N-t-Boc-piperazine carboxamide, yielding the (S)-acid and the (R)-amide with good optical purity. tandfonline.com Similarly, a semi-purified aminopeptidase from Aspergillus oryzae has been employed for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid. acs.orgnih.gov Such biocatalytic methods offer a highly stereoselective route to the desired enantiomer. acs.orgnih.gov

Furthermore, piperazine derivatives are frequently investigated as inhibitors of various enzymes. nih.gov Enzymatic assays are used to determine the inhibitory potency (e.g., IC50 or Ki values) and the mechanism of inhibition (e.g., competitive, non-competitive). For example, derivatives of piperazine-2-carboxylic acid have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Kinetic studies, such as those using Lineweaver-Burk plots, can elucidate the type of inhibition. nih.gov Other studies have explored piperazine carboxamides as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).

Interactive Table 4: Enzymatic Assays Involving Piperazine Carboxamide and Derivatives

| Enzyme | Application | Key Findings/Parameters |

| Leucine Aminopeptidase | Kinetic resolution of N-t-Boc-piperazine carboxamide | Produces optically pure (S)-acid and (R)-amide. tandfonline.com |

| Aminopeptidase (Aspergillus oryzae) | Chiral resolution of racemic piperazine-2-carboxamide | Efficient production of (S)-piperazine-2-carboxylic acid. acs.orgnih.gov |

| Acetylcholinesterase (AChE) | Inhibition studies for Alzheimer's disease | Piperazine-2-carboxylic acid derivatives show competitive inhibition with Ki values in the low micromolar range. nih.gov |

| Butyrylcholinesterase (BChE) | Inhibition studies for Alzheimer's disease | Some piperazine-2-hydroxamic acid derivatives are potent and selective inhibitors with Ki values in the nanomolar range. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition studies for CNS disorders | Piperazine carboxamides have been identified as potential inhibitors. |

| Monoacylglycerol Lipase (MAGL) | Inhibition studies for CNS disorders | Piperazine carboxamides have been investigated as inhibitors. |

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Areas for Piperazine-2-carboxamide (B1304950) Derivatives

While the piperazine (B1678402) core is well-established in numerous therapeutic classes, research into derivatives of piperazine-2-carboxamide is uncovering potential in new and underserved areas. The inherent structural and physicochemical properties of the piperazine ring, such as its ability to improve solubility and bioavailability, make it an attractive scaffold for modification and exploration against a variety of biological targets. mdpi.com

Current research highlights the versatility of these derivatives, with studies demonstrating significant potential in oncology, infectious diseases, and central nervous system (CNS) disorders.

Oncology: Novel conjugates of piperazine derivatives with existing anticancer agents, such as vindoline, have shown potent antiproliferative activity. mdpi.com For instance, certain vindoline-piperazine conjugates have demonstrated significant growth inhibition in colon, CNS, melanoma, renal, and breast cancer cell lines. mdpi.com Specifically, a derivative containing a [4-(trifluoromethyl)benzyl]piperazine moiety was highly effective against the breast cancer MDA-MB-468 cell line, while another with a 1-bis(4-fluorophenyl)methyl piperazine group showed potent activity against the HOP-92 non-small cell lung cancer cell line. mdpi.com The N-arylpiperazine scaffold, in particular, has been identified as a crucial element in targeting various carcinogenic pathways. nih.gov

Infectious Diseases: The piperazine-2-carboxamide structure itself has been investigated for its antimicrobial properties. One derivative is noted for its use in treating tuberculosis by disrupting the formation of the bacterial cell wall's mycolic acid layer and inhibiting fatty acid synthesis. biosynth.com Beyond this, a wide range of piperazine derivatives have been synthesized and tested, showing broad-spectrum antibacterial and antifungal activities, indicating a rich area for developing new classes of antimicrobial agents to combat resistance. apjhs.comresearchgate.net

Central Nervous System (CNS) Disorders: The piperazine scaffold is a cornerstone in the development of drugs for neurological disorders. silae.it Derivatives are being actively investigated for complex neurodegenerative conditions like Alzheimer's disease. nih.govdoi.org Research has shown that certain piperazine derivatives can act as TRPC6 channel agonists, offering a neuroprotective mechanism by preventing the loss of dendritic spines caused by amyloid toxicity. doi.org Other derivatives have been designed to target key enzymes implicated in Alzheimer's pathology, such as cholinesterases. nih.gov

| Therapeutic Area | Biological Target/Mechanism of Action | Example Derivative Class | Key Research Findings |

|---|---|---|---|

| Oncology | Antiproliferative, Cell Cycle Inhibition | Vindoline-Piperazine Conjugates | Potent growth inhibition in breast, lung, and colon cancer cell lines. mdpi.com |

| Infectious Diseases | Inhibition of Mycolic Acid Synthesis (Tuberculosis) | Piperazine-2-carboxamide | Effective against Mycobacterium tuberculosis. biosynth.com |

| Infectious Diseases | Broad-Spectrum Antimicrobial | Various N-substituted Piperazines | Activity against pathogenic bacteria and fungi. apjhs.comresearchgate.net |

| CNS Disorders (Alzheimer's) | Cholinesterase Inhibition | 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Potent and selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov |

| CNS Disorders (Alzheimer's) | TRPC6 Channel Agonism | Piperazine (PPZ) derivatives | Neuroprotective effects against amyloid toxicity and restoration of long-term potentiation. doi.org |

Design of Multi-Target Directed Ligands for Complex Pathologies

The traditional "one-molecule, one-target" approach is often insufficient for treating multifactorial diseases like Alzheimer's, which involve complex and interconnected pathological pathways. nih.gov This has led to the rise of Multi-Target Directed Ligands (MTDLs), where a single chemical entity is rationally designed to interact with multiple biological targets simultaneously. researchgate.net The piperazine-2-carboxamide scaffold is proving to be an excellent framework for developing such MTDLs.

In the context of Alzheimer's disease, researchers are designing piperazine derivatives that can concurrently inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. nih.gov A recent study detailed a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives designed as MTDLs. nih.gov Within this series, specific compounds showed remarkable activity and selectivity:

Compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) was the most active against AChE, with a Ki value of 10.18 ± 1.00 µM and high selectivity for AChE over BChE. nih.gov

Compound 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) demonstrated extraordinarily potent and selective inhibition of BChE, with a Ki of 1.6 ± 0.08 nM, significantly superior to the reference drug tacrine (B349632) (Ki = 17.3 ± 2.3 nM). nih.gov

This MTDL strategy extends beyond cholinesterase inhibition to include other relevant targets in neurodegeneration, such as monoamine oxidase B (MAO-B) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net The design of these molecules often involves combining the piperazine core with other pharmacophores to achieve the desired multi-target profile. researchgate.net This approach aims to address the amyloid cascade, tau pathology, and cholinergic deficit with a single therapeutic agent, potentially offering a more holistic treatment for complex diseases. researchgate.net

| Compound Series/Derivative | Primary Targets | Pathology Addressed | Notable Finding |

|---|---|---|---|

| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | AChE, BChE | Cholinergic dysfunction in Alzheimer's Disease | Compound 7b showed nanomolar potency against BChE (Ki = 1.6 nM). nih.gov |

| Piperazine-substituted chalcones | MAO-B, AChE, BACE-1 | Neurodegeneration, Cholinergic dysfunction, Amyloid plaque formation | Serves as a promising framework for MTDLs in neurological disorders. researchgate.net |

| N,N′-disubstituted piperazine-tacrine hybrids | AChE, Amyloid Aggregation | Cholinergic dysfunction, Amyloid plaque formation | Reduces both amyloid and tau pathology in animal models of Alzheimer's. researchgate.net |

Advancements in Stereoselective Synthetic Methodologies and Biocatalysis

The biological activity of chiral molecules like piperazine-2-carboxamide is often dependent on their stereochemistry. Therefore, the development of efficient and highly selective synthetic methods to produce single enantiomers is a critical area of research. Recent advancements have focused on both traditional asymmetric chemical synthesis and green, biocatalytic approaches.

Stereoselective Synthetic Methodologies: Significant progress has been made in the direct C-H functionalization of the piperazine ring, which allows for the introduction of substituents with high stereocontrol, bypassing lengthy traditional routes. mdpi.com One notable method is the asymmetric lithiation-trapping of N-Boc protected piperazines using a chiral ligand like (-)-sparteine. mdpi.comnih.gov This technique enables the synthesis of enantiopure α-substituted piperazines, where the stereochemical outcome can be controlled to produce a single desired stereoisomer. nih.gov Other innovative strategies include diastereoselective alkylations and intramolecular Mitsunobu reactions to establish the required stereocenters with precision. researchgate.net These advanced methods expand the chemical space available to medicinal chemists, allowing for the synthesis of structurally diverse and stereochemically pure piperazine derivatives. mdpi.com

Biocatalysis: Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is emerging as a powerful and sustainable alternative to classical chemical synthesis. nih.govresearchgate.net Its advantages are particularly pronounced in the synthesis of chiral compounds, offering superior enantioselectivity, regioselectivity, and milder reaction conditions, which reduces waste and avoids the use of toxic reagents. nih.govtaylorfrancis.comnih.gov

For the synthesis of chiral piperazine precursors, enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are highly valuable. nih.gov These enzymes can catalyze the asymmetric reduction of imines or the direct reductive amination of ketones to produce chiral amines, which are key building blocks for piperazine rings, with high enantiomeric excess. nih.gov The use of biocatalysts can significantly shorten synthetic routes and provide access to chiral intermediates that are difficult to obtain through conventional chemistry. nih.govjocpr.com As enzyme engineering and genome mining techniques continue to advance, the biocatalytic toolbox for synthesizing complex chiral molecules like piperazine-2-carboxamide derivatives is expected to expand further. jocpr.com

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Piperazine-based Compounds